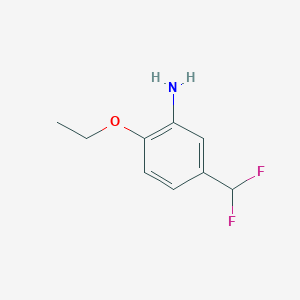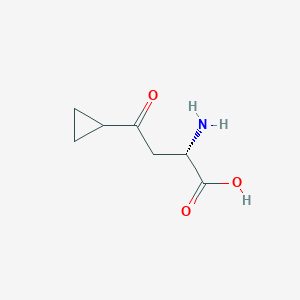
(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid: is an organic compound with a unique structure that includes an amino group, a cyclopropyl group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid typically involves the use of cyclopropyl-containing starting materials and specific reaction conditions to introduce the amino and ketone functional groups. One common method involves the cyclopropanation of an appropriate precursor followed by functional group transformations to introduce the amino and ketone groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used to introduce new substituents at the amino group.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the ketone group is reduced.
Substitution: Various substituted amino derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a useful probe for investigating the function of specific enzymes and proteins.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can lead to changes in metabolic pathways or cellular processes, depending on the specific target and context.
Comparación Con Compuestos Similares
(2S)-2-Amino-4-oxobutanoic acid: Lacks the cyclopropyl group but has similar functional groups.
(2S)-2-Amino-4-cyclopropylbutanoic acid: Lacks the ketone group but has a similar overall structure.
Uniqueness: The presence of both the cyclopropyl group and the ketone group in (2S)-2-Amino-4-cyclopropyl-4-oxobutanoic acid makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-cyclopropyl-4-oxobutanoic acid |
InChI |
InChI=1S/C7H11NO3/c8-5(7(10)11)3-6(9)4-1-2-4/h4-5H,1-3,8H2,(H,10,11)/t5-/m0/s1 |
Clave InChI |
PVXNPRPJQHIDAV-YFKPBYRVSA-N |
SMILES isomérico |
C1CC1C(=O)C[C@@H](C(=O)O)N |
SMILES canónico |
C1CC1C(=O)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Trifluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B13308063.png)
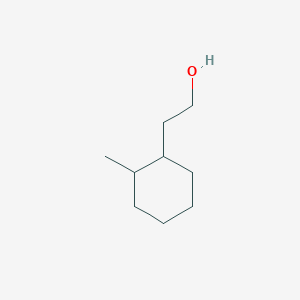

![N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)
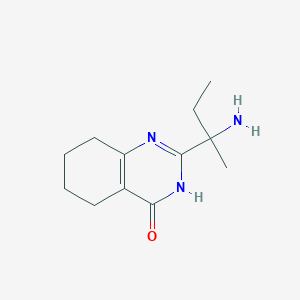

![3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13308101.png)
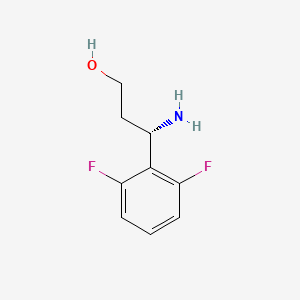
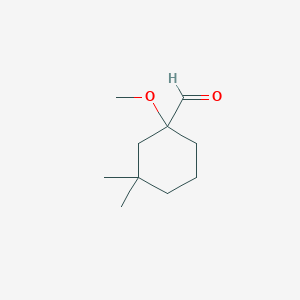
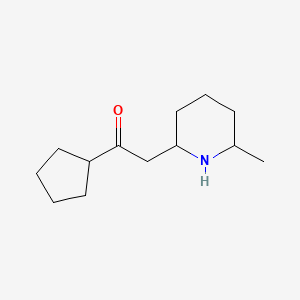
![6-[(But-2-yn-1-yl)amino]-2-methylpyridine-3-carboxylic acid](/img/structure/B13308116.png)
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13308119.png)
